2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate is a complex organic compound characterized by the presence of bromine, fluorine, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate typically involves multiple steps, including bromination, amination, and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated or fluorinated derivatives, while reduction may produce amine or hydroxyl derivatives .
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylaniline: A compound with similar bromine and amine functional groups.
Phenol, 2,6-dibromo-4-methyl-: Another brominated compound with phenol functionality.
Uniqueness
2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate is unique due to its specific combination of bromine, fluorine, and various functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C23H18Br2FN3O3 |
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Molecular Weight |
563.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C23H18Br2FN3O3/c1-14-4-2-7-19(8-14)27-13-21(30)29-28-12-16-9-17(24)11-20(25)22(16)32-23(31)15-5-3-6-18(26)10-15/h2-12,27H,13H2,1H3,(H,29,30)/b28-12+ |
InChI Key |
GDPXDJGEWWJFMU-KVSWJAHQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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